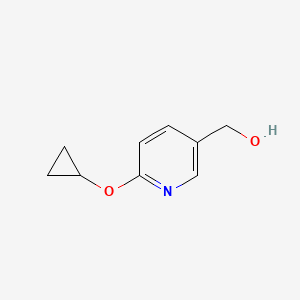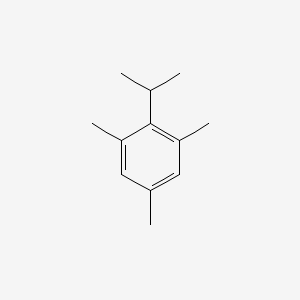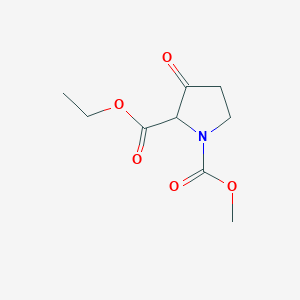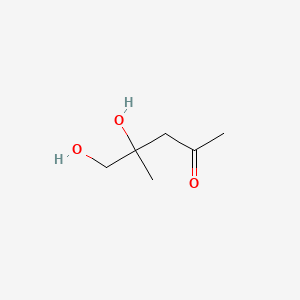
Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl ester group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate typically involves the chlorosulfonation of methyl 5-fluoro-2-methylbenzoate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group in Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols can be used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Tin(II) chloride in the presence of hydrochloric acid is commonly used for the reduction of the chlorosulfonyl group.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used in the synthesis of potential drug candidates. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting compounds.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to modify other molecules by introducing sulfonyl groups, which can alter the chemical and biological properties of the target molecules.
Comparación Con Compuestos Similares
Chlorosulfonyl isocyanate: This compound also contains a chlorosulfonyl group and is used as a reagent in organic synthesis.
6-Chlorosulfonylbenzoxazolin-2-ones: These compounds are synthesized from benzoxazolin-2-one and have similar reactivity due to the presence of the chlorosulfonyl group.
Uniqueness: Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate is unique due to the presence of both a fluorine atom and a methyl ester group on the benzene ring. The fluorine atom can enhance the biological activity and metabolic stability of the compound, while the methyl ester group provides additional reactivity for further chemical modifications.
Propiedades
Fórmula molecular |
C9H8ClFO4S |
|---|---|
Peso molecular |
266.67 g/mol |
Nombre IUPAC |
methyl 3-chlorosulfonyl-5-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H8ClFO4S/c1-5-7(9(12)15-2)3-6(11)4-8(5)16(10,13)14/h3-4H,1-2H3 |
Clave InChI |
AFLNXSDNAKSPTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1S(=O)(=O)Cl)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)

![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)
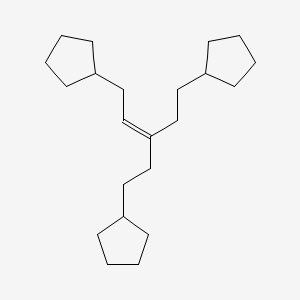


![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
